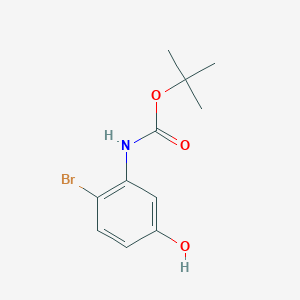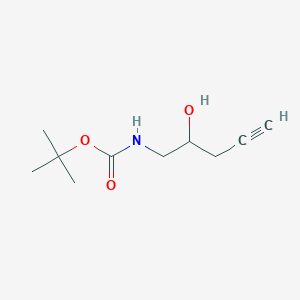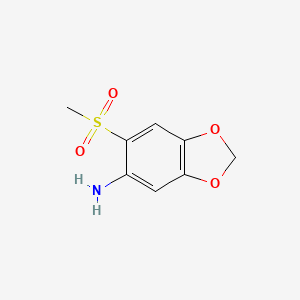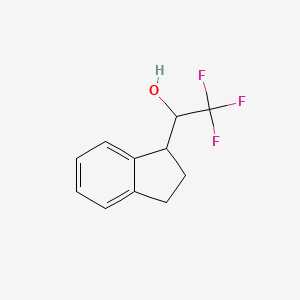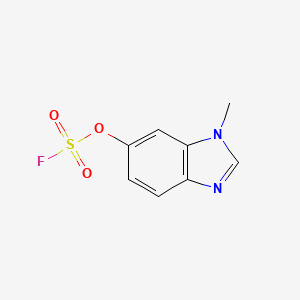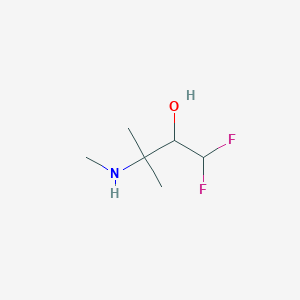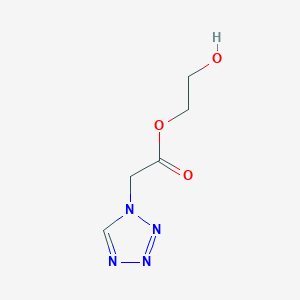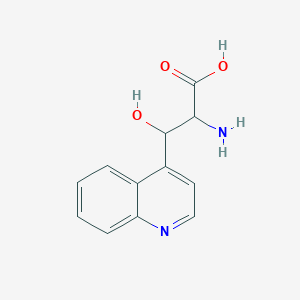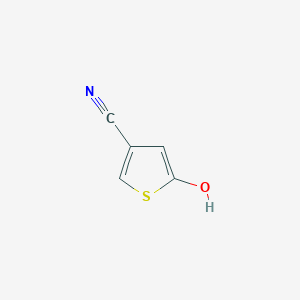![molecular formula C18H19NO B13555771 8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13555771.png)
8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Naphthalene-2-carbonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method is efficient and yields enantiomerically pure compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the bicyclic structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the naphthalene moiety.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different substituents and biological activities.
Uniqueness
8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential for interactions with biological targets and its utility in synthetic chemistry.
特性
分子式 |
C18H19NO |
|---|---|
分子量 |
265.3 g/mol |
IUPAC名 |
8-azabicyclo[3.2.1]octan-8-yl(naphthalen-2-yl)methanone |
InChI |
InChI=1S/C18H19NO/c20-18(19-16-6-3-7-17(19)11-10-16)15-9-8-13-4-1-2-5-14(13)12-15/h1-2,4-5,8-9,12,16-17H,3,6-7,10-11H2 |
InChIキー |
JWDQDDYRCOIXRR-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC(C1)N2C(=O)C3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




